1-(3-Bromo-2-(hydroxymethyl)phenyl)-3-chloropropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-2-(hydroxymethyl)phenyl)-3-chloropropan-1-one is an organic compound that features both bromine and chlorine substituents on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-2-(hydroxymethyl)phenyl)-3-chloropropan-1-one typically involves the bromination of a phenyl ring followed by the introduction of a hydroxymethyl group. The chloropropanone moiety is then introduced through a series of substitution reactions. Common reagents used in these steps include bromine, formaldehyde, and thionyl chloride. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-2-(hydroxymethyl)phenyl)-3-chloropropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The carbonyl group in the chloropropanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 1-(3-Bromo-2-(carboxymethyl)phenyl)-3-chloropropan-1-one.
Reduction: Formation of 1-(3-Bromo-2-(hydroxymethyl)phenyl)-3-chloropropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Bromo-2-(hydroxymethyl)phenyl)-3-chloropropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-2-(hydroxymethyl)phenyl)-3-chloropropan-1-one involves its interaction with various molecular targets. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromo-2-(hydroxymethyl)phenyl)-2-chloropropan-1-one: Similar structure but with a different position of the chlorine atom.
1-(3-Bromo-2-(hydroxymethyl)phenyl)-3-bromopropan-1-one: Similar structure but with bromine instead of chlorine.
1-(3-Chloro-2-(hydroxymethyl)phenyl)-3-chloropropan-1-one: Similar structure but with chlorine instead of bromine.
Properties
Molecular Formula |
C10H10BrClO2 |
---|---|
Molecular Weight |
277.54 g/mol |
IUPAC Name |
1-[3-bromo-2-(hydroxymethyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C10H10BrClO2/c11-9-3-1-2-7(8(9)6-13)10(14)4-5-12/h1-3,13H,4-6H2 |
InChI Key |
PZMFLKRPRSFOJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CO)C(=O)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.